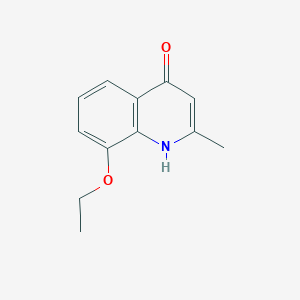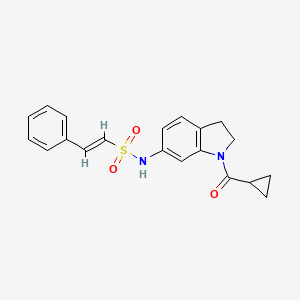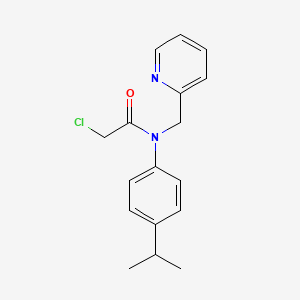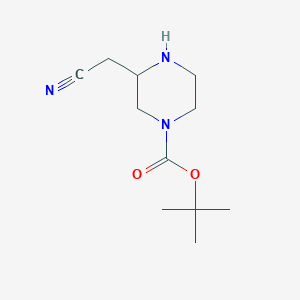
8-Ethoxy-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-2-methylquinolin-4-ol is a derivative of quinolinol . It is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .
Synthesis Analysis
The synthesis of 8-Ethoxy-2-methylquinolin-4-ol and its derivatives can be achieved through various synthetic methodologies. For instance, the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been discussed in many publications . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been explored .Molecular Structure Analysis
The molecular formula of 8-Ethoxy-2-methylquinolin-4-ol is C12H13NO2 . Its molecular weight is 203.24 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, 4-Hydroxy-2-quinolones can undergo syntheses, reactions and form fused heterocycles . They have interesting pharmaceutical and biological activities, making them valuable in drug research and development .Safety and Hazards
While specific safety and hazard information for 8-Ethoxy-2-methylquinolin-4-ol is not available in the retrieved resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
8-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSNRVQVVDWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)


![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)

methanone](/img/structure/B2486816.png)
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)